N-(3,5-difluorophenyl)butanamide

Description

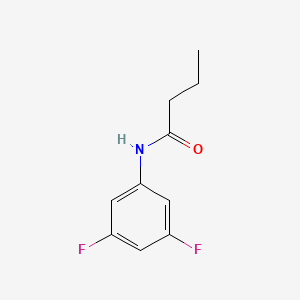

N-(3,5-Difluorophenyl)butanamide is an organofluorine compound characterized by a butanamide chain (CH₂CH₂CH₂CONH-) attached to a 3,5-difluorophenyl group.

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

N-(3,5-difluorophenyl)butanamide |

InChI |

InChI=1S/C10H11F2NO/c1-2-3-10(14)13-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14) |

InChI Key |

KLMCMDOZZSWVCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)butanamide typically involves the reaction of 3,5-difluoroaniline with butanoyl chloride under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3,5-difluorobenzoic acid, while reduction can produce N-(3,5-difluorophenyl)butylamine.

Scientific Research Applications

N-(3,5-difluorophenyl)butanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3,5-Difluorophenyl)formamide (2q)

Structural Differences :

- Chain Length : The target compound features a butanamide chain, whereas 2q has a shorter formamide (CHO-NH-) group.

Crystallographic Insights: Crystallographic data for 2q () indicate planar geometry at the formamide moiety, which may influence packing efficiency and solubility. The extended butanamide chain in the target compound could disrupt crystallinity, enhancing solubility in non-polar solvents.

N-(2,5-Difluorophenyl)butanamide Derivatives

Positional Isomerism :

Molecular Weight and Complexity :

- D279-0083 has a molecular weight of 397.42 g/mol due to additional pyridazinone and dimethylphenyl groups, contrasting with the simpler structure of N-(3,5-difluorophenyl)butanamide (estimated ~212 g/mol). Increased complexity may enhance target specificity but reduce bioavailability .

Complex Butanamide Derivatives ()

Structural Complexity: Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide incorporate multiple functional groups (e.g., hydroxy, acetamido, tetrahydropyrimidinyl).

Pharmacokinetic Trade-offs :

The target compound’s simplicity (lacking polar groups like hydroxy or acetamido) may favor passive diffusion across membranes, albeit with reduced target selectivity compared to more complex analogs .

Fluorinated Compounds in Pharmaceutical Patents ()

Scaffold Differences: The patented compound N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine terbutyl ester shares the 3,5-difluorophenyl motif but incorporates a pyridinone core and alanine ester. This highlights the prevalence of 3,5-difluorophenyl groups in enhancing metabolic stability and binding affinity, even in disparate scaffolds .

Therapeutic Implications :

Both the patent compound and this compound leverage fluorine’s electronegativity to modulate electron density, suggesting shared applications in kinase or protease inhibition .

Data Table: Key Comparative Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.